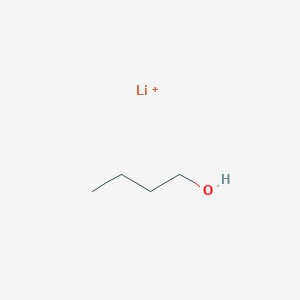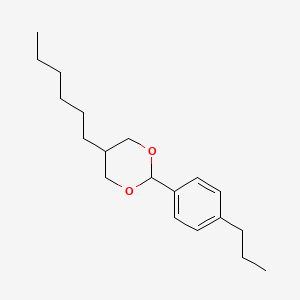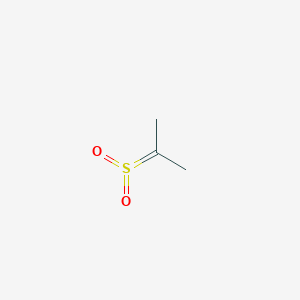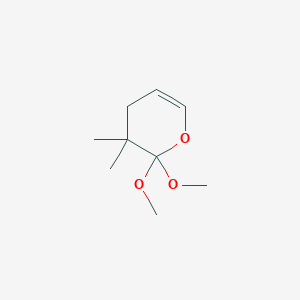
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran is an organic compound with a unique structure that includes a pyran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . This process yields the desired pyran compound through a series of dehydration and ring-closure steps.
In industrial settings, the production of this compound may involve similar dehydration reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Polymerization: Under certain conditions, it can polymerize to form larger macromolecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methoxy groups and the stability of the pyran ring. These factors facilitate various transformations, including ring-opening and substitution reactions .
In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran can be compared with other similar compounds, such as:
2,3-Dihydro-4H-pyran: This compound has a similar pyran ring structure but lacks the methoxy and dimethyl substituents, resulting in different reactivity and applications.
Tetrahydropyran: Another related compound, tetrahydropyran, has a fully saturated ring and is used as a protecting group for alcohols in organic synthesis.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group for alcohols and has similar reactivity but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
77998-76-6 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2,2-dimethoxy-3,3-dimethyl-4H-pyran |
InChI |
InChI=1S/C9H16O3/c1-8(2)6-5-7-12-9(8,10-3)11-4/h5,7H,6H2,1-4H3 |
Clé InChI |
JEQCUEMRRBVAQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=COC1(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


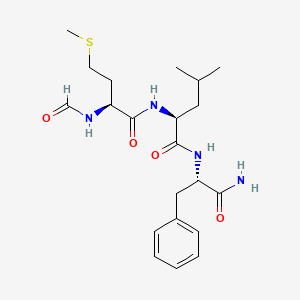
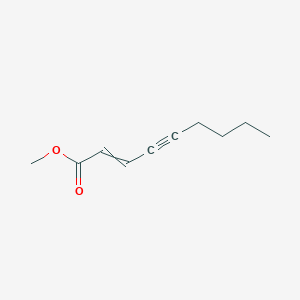

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
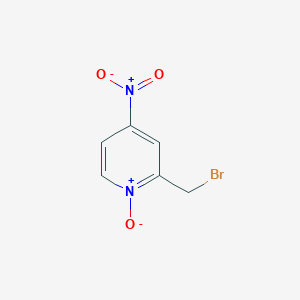
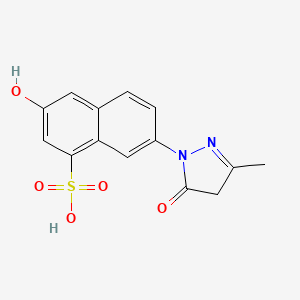
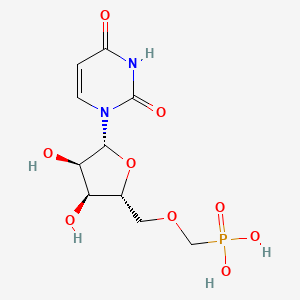
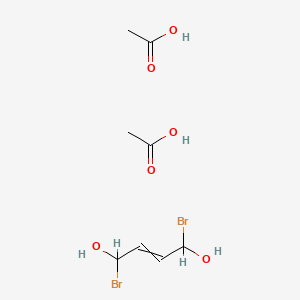
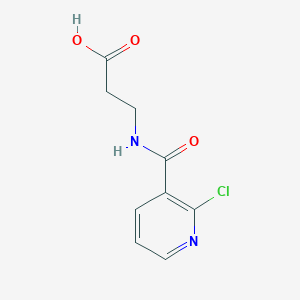
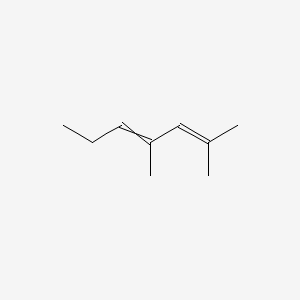
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
